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Introduction

Prenylamine, a diphenylalkylamine derivative, was introduced in the 1960s as a therapeutic
agent for the management of angina pectoris.[1] Marketed under trade names such as
Segontin and Synadrin, it was utilized for over two decades as an antianginal drug.[2][3]
However, its clinical use was terminated in 1988 due to severe cardiotoxic side effects,
specifically the prolongation of the QT interval and an increased risk of a life-threatening
ventricular arrhythmia known as Torsades de Pointes.[1][3] This document provides a detailed
technical overview of the historical use of prenylamine, its pharmacological profile, clinical
efficacy, and the safety concerns that led to its withdrawal from the market.

Mechanism of Action

Prenylamine exerts its antianginal effects through a multi-faceted mechanism of action,
primarily centered on calcium channel blockade and modulation of catecholamine activity.[2][3]
It is classified as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and
smooth muscle cells.[2] This action leads to vasodilation, reducing the peripheral resistance
against which the heart has to pump, and consequently decreasing myocardial oxygen
demand.[2]

Beyond its calcium channel blocking properties, prenylamine also interferes with
catecholamine storage and reuptake in adrenergic nerve endings, an effect similar to that of

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1679080?utm_src=pdf-interest
https://www.benchchem.com/product/b1679080?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/4996509/
https://pubmed.ncbi.nlm.nih.gov/4992682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1921551/
https://pubmed.ncbi.nlm.nih.gov/4996509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1921551/
https://www.benchchem.com/product/b1679080?utm_src=pdf-body
https://www.benchchem.com/product/b1679080?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/4992682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1921551/
https://pubmed.ncbi.nlm.nih.gov/4992682/
https://pubmed.ncbi.nlm.nih.gov/4992682/
https://www.benchchem.com/product/b1679080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

reserpine.[3] This leads to a depletion of catecholamines, reducing sympathetic stimulation of
the heart.[1] Furthermore, prenylamine has been shown to block voltage-gated sodium
channels and inhibit the magnesium-dependent calcium transport ATPase.[3][4] Its molecular

targets also include calmodulin and myosin light-chain kinase 2.[1]

The (S)-(+)-enantiomer of the racemic mixture was later found to be responsible for the
proarrhythmic effects by prolonging the action potential duration, while the (R)-(-)-isomer had a
negative inotropic effect and shortened the action potential duration.
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Clinical Efficacy in Angina Pectoris
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Clinical trials conducted during its time on the market demonstrated that prenylamine had a
statistically significant effect in reducing the frequency of angina attacks and the consumption
of nitroglycerin in patients with stable angina pectoris.
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Experimental Protocols

The study conducted by Sosa and McGregor involved a cohort of 14 patients with angina
pectoris. The experimental design consisted of a one-month treatment period with 270 mg of
prenylamine per day. This was preceded and followed by one-month periods of placebo
administration. The assessment of efficacy was twofold: firstly, through twice-monthly treadmill
exercise tests, and secondly, by patients maintaining daily records of their anginal attacks and
nitroglycerin consumption.[5]
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The two-year study by Cardoe followed twelve out-patients who had previously participated in a
double-blind trial of prenylamine lactate. These patients continued to record their daily anginal
attack rate and glyceryl trinitrate consumption over an 18-month period. To confirm the
continued efficacy, a further double-blind, placebo-controlled crossover study was conducted.

Adverse Effects and Withdrawal from Market

The primary reason for the withdrawal of prenylamine was its association with severe cardiac
arrhythmias, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that
can lead to ventricular fibrillation and sudden cardiac death.[1][3] This was found to be a
consequence of the drug's ability to prolong the QT interval of the electrocardiogram, a result of
its blockade of the hERG potassium channels.[3]
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A notable observation was the gender difference in susceptibility, with a higher incidence of
prenylamine-induced TdP in women. In one report, five of the seven patients who developed
this arrhythmia were women.[4]

The timeline to the withdrawal of prenylamine highlights the importance of post-marketing
surveillance in identifying rare but serious adverse drug reactions that may not be detected in
pre-market clinical trials.
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Drug Surveillance and Withdrawal Process

Pharmacokinetics and Metabolism

Prenylamine is metabolized in the liver, and one of its metabolites is amphetamine.[3] This
metabolic pathway is a significant consideration, particularly in the context of sports medicine,
as it has led to the inclusion of prenylamine on the list of banned substances by the World
Anti-Doping Agency.[3] The drug was marketed as a racemic mixture, and subsequent
research has shown that the two enantiomers, (S)-(+)-prenylamine and (R)-(-)-prenylamine,
possess different pharmacological and toxicological profiles.

Conclusion

The history of prenylamine serves as a critical case study in pharmacovigilance and the
evolving understanding of drug-induced cardiac arrhythmias. While it demonstrated efficacy in
the symptomatic relief of angina pectoris, its severe proarrhythmic potential, which was not fully
appreciated at the time of its introduction, ultimately led to its removal from the market. The
experience with prenylamine and other drugs that prolong the QT interval has significantly
influenced the non-clinical and clinical safety testing paradigms for new chemical entities,
leading to more stringent evaluation of cardiovascular safety in drug development. The
investigation into its mechanisms of action also contributed to a deeper understanding of
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calcium channel pharmacology, paving the way for the development of safer and more effective
calcium antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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